

Technical Guide: Pomalidomide-C12-NH2 Hydrochloride Binding Affinity to Cereblon

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Compound of Interest

Compound Name: *Pomalidomide-C12-NH2 hydrochloride*
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a potent immunomodulatory drug (IMiD), a derivative of thalidomide, that has demonstrated significant therapeutic efficacy in treating multiple myeloma.[1][2] Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) protein.[2][3] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] The binding of pomalidomide to CRBN modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these factors is critical for the anti-myeloma and immunomodulatory effects of the drug.[1][2]

Pomalidomide-C12-NH2 is a functionalized derivative of pomalidomide, incorporating a 12-carbon linker with a terminal amine group (-NH2). This modification makes it a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this molecule acts as the E3 ligase-binding moiety, which is then connected via the linker to a

ligand for a specific target protein of interest, thereby hijacking the cellular machinery to induce the degradation of that target.

Understanding the binding affinity of the pomalidomide moiety to CRBN is a critical parameter for the rational design and efficacy of such degraders. While specific binding data for the **Pomalidomide-C12-NH2 hydrochloride** salt is not extensively published, the interaction is mediated by the core pomalidomide pharmacophore. Therefore, the binding affinity is expected to be in a similar range to that of unmodified pomalidomide.[7][8] This guide summarizes the quantitative binding data for pomalidomide, details relevant experimental protocols, and visualizes the key molecular pathways.

Quantitative Binding Affinity Data

The binding affinity of pomalidomide to Cereblon has been characterized by multiple biophysical techniques. The data consistently show a high-affinity interaction, typically in the nanomolar to low micromolar range. Absolute values can vary depending on the specific assay conditions, protein constructs (e.g., full-length CRBN-DDB1 complex vs. the C-terminal thalidomide-binding domain), and instrumentation used.[4]

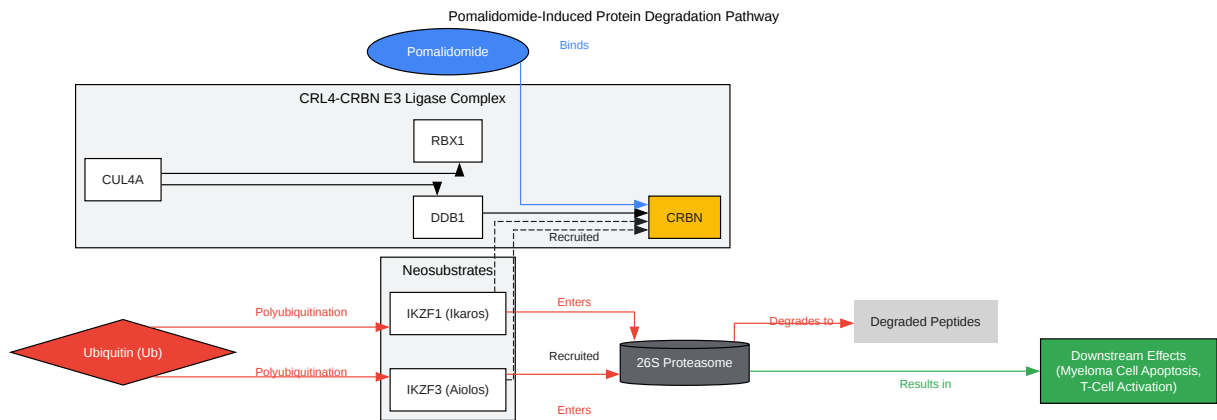
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)

| Assay Type | System / Protein Construct | Ligand | Binding Constant (Kd / Ki / IC50) | Reference |
|------------------------------------|------------------------------------|--------------|-----------------------------------|-----------|
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 nM (Ki) | [9] |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 nM (Kd) | [1] |
| Isothermal Titration Calorimetry | C-terminal Domain of CRBN (CdCRBN) | Pomalidomide | 12.5 µM (Kd) | [10] |
| NMR Spectroscopy | C-terminal Domain of CRBN (CdCRBN) | Pomalidomide | 55 ± 1.8 µM (Kd) | [10] |
| TR-FRET | Recombinant Cereblon | Pomalidomide | 6.4 nM (IC50) | [1] |
| Competitive Affinity Bead Pulldown | U266 Myeloma Cell Extracts | Pomalidomide | ~2 µM (IC50) | [11] |

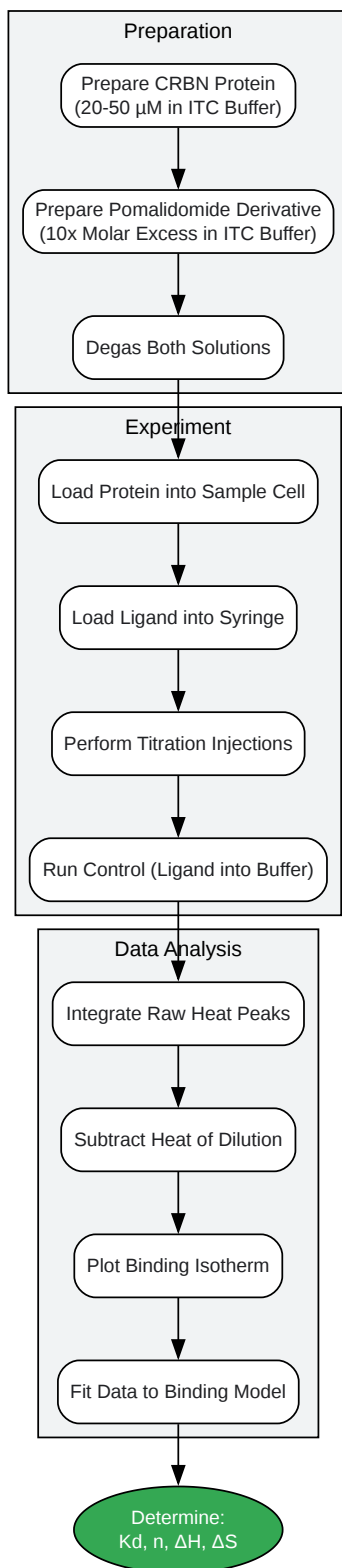
Note: The addition of a C12-NH2 linker is not expected to significantly alter the core binding affinity, as the linker extends away from the primary binding pocket. However, empirical determination for the specific PROTAC conjugate is always recommended.[8]

Mechanism of Action and Signaling Pathway

Pomalidomide acts as a "molecular glue," binding to a specific pocket in CRBN and inducing a conformational change that recruits neosubstrates like IKZF1 and IKZF3 to the CRL4-CRBN E3 ligase complex. This leads to their polyubiquitination and degradation by the 26S proteasome. The downstream consequences of this degradation are multifaceted, including direct anti-proliferative effects on myeloma cells and immunomodulatory effects on T cells and other immune cells.[1][2][12]



Isothermal Titration Calorimetry (ITC) Workflow



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